

Application Notes and Protocols: Mca-VDQMDGW-K(Dnp)-NH₂ in Drug Discovery

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Compound of Interest

Compound Name: Mca-VDQMDGW-K(Dnp)-NH₂

Cat. No.: B10785975

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the fluorogenic substrate, **Mca-VDQMDGW-K(Dnp)-NH₂**, in drug discovery, with a focus on the identification and characterization of caspase-3 inhibitors.

Introduction

Mca-VDQMDGW-K(Dnp)-NH₂ is a sensitive and specific fluorogenic substrate for caspase-3, an executioner caspase that plays a pivotal role in the apoptotic signaling cascade. The substrate is designed based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence VDQMDGW is flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon cleavage by active caspase-3 between the aspartic acid (D) and methionine (M) residues, the Mca fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes **Mca-VDQMDGW-K(Dnp)-NH₂** an ideal tool for high-throughput screening (HTS) of caspase-3 inhibitors and for detailed kinetic studies.

Physicochemical Properties and Spectral Data

A summary of the key properties of **Mca-VDQMDGW-K(Dnp)-NH₂** is provided below.

Property	Value	Reference
Synonyms	Caspase-3 Fluorogenic Substrate V	[1]
Molecular Formula	C60H74N14O21S • XNH3	[1]
Molecular Weight	1359.4 g/mol	[1]
Purity	≥95%	[1]
Appearance	Lyophilized powder	[1]
Solubility	Formic Acid: 1 mg/ml	[1]
Fluorophore	Mca (7-methoxycoumarin-4-acetyl)	[1]
Quencher	Dnp (2,4-dinitrophenyl)	[1]
Excitation Maximum (λ _{ex})	328 nm	[1]
Emission Maximum (λ _{em})	420 nm	[1]
Storage	Store at -20°C, protect from light	[1]

Applications in Drug Discovery

The primary application of **Mca-VDQMDGW-K(Dnp)-NH₂** in drug discovery is the identification and characterization of caspase-3 modulators. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, targeting caspases, particularly caspase-3, is a promising therapeutic strategy.

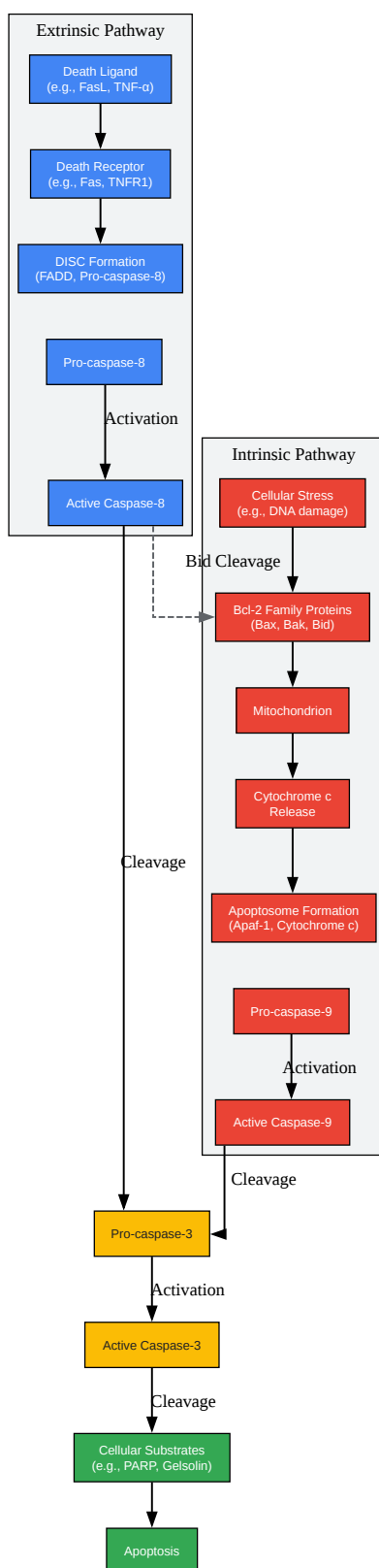
- **High-Throughput Screening (HTS) for Caspase-3 Inhibitors:** The robust and sensitive nature of the assay using this substrate makes it highly suitable for screening large compound libraries to identify potential caspase-3 inhibitors.
- **Mechanism of Action Studies:** For hit compounds identified in primary screens, this substrate can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or

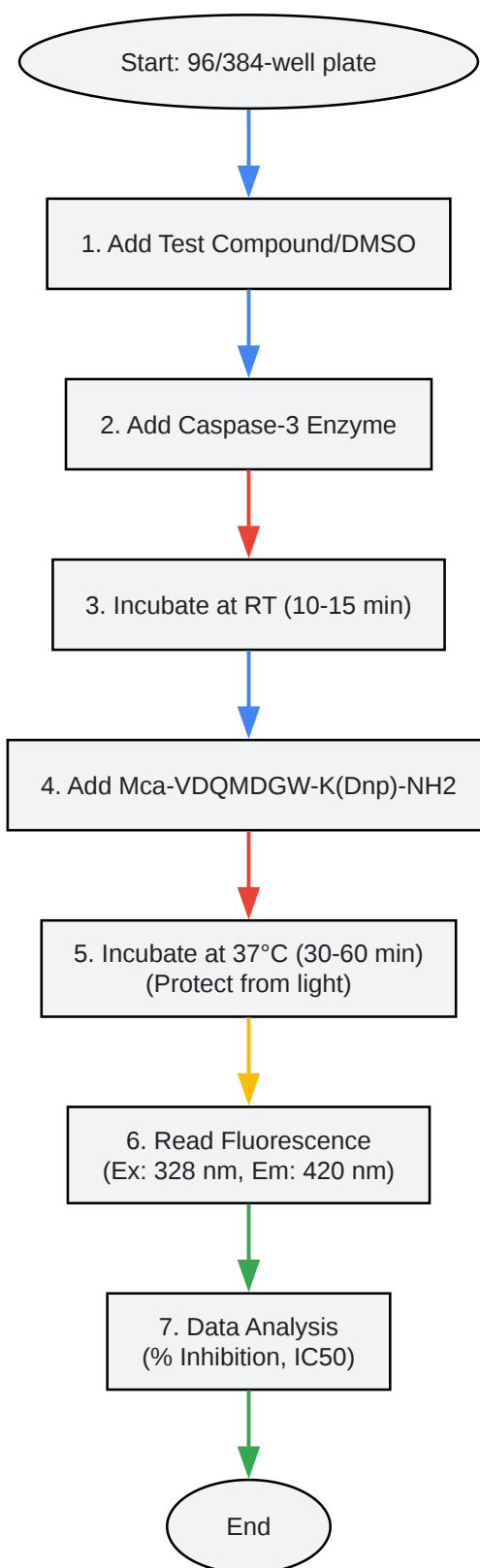
uncompetitive).

- **Structure-Activity Relationship (SAR) Studies:** The substrate is integral to SAR studies, where the potency of a series of related compounds is evaluated to guide the optimization of lead candidates.
- **In Vitro Characterization of Drug Candidates:** It is used to determine the IC50 values of novel drug candidates targeting caspase-3.

Caspase-3 Signaling Pathway in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase-3, which then cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.





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References

- 1. caymanchem.com [caymanchem.com]
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